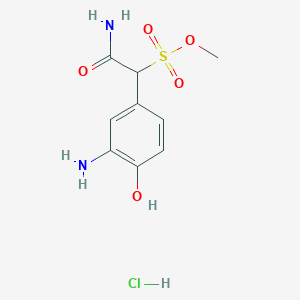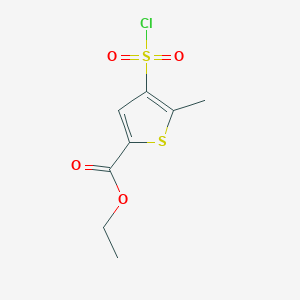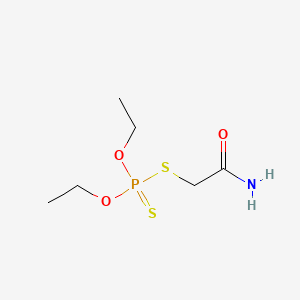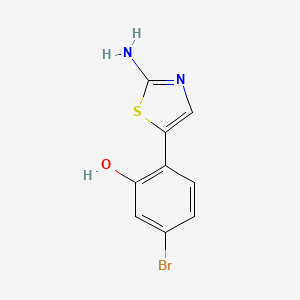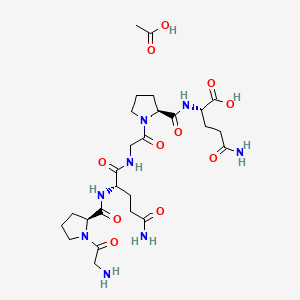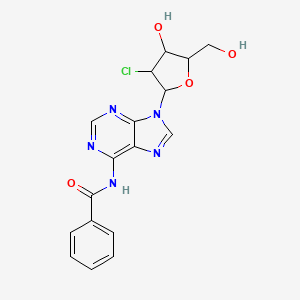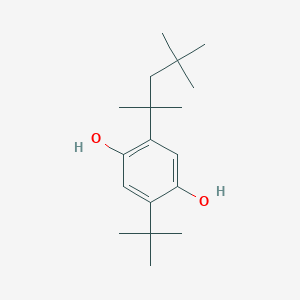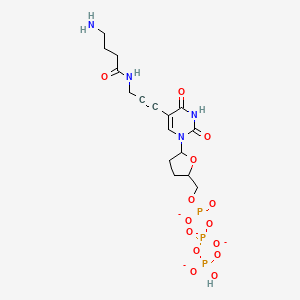
439077-17-5 (Without cation and water of crystallization)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is incorporated by enzymes such as Taq DNA polymerase, Sequenase, and Klenow fragment, making it a valuable tool in molecular biology for labeling DNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino-11-ddUTP involves the incorporation of an amino group into the deoxyuridine triphosphate (dUTP) molecule. The amino group is introduced through a series of chemical reactions, including the use of activated esters and nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and buffers such as sodium bicarbonate at a pH of 8.3 .
Industrial Production Methods
Industrial production of Amino-11-ddUTP follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions
Amino-11-ddUTP undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with activated esters.
Enzymatic Incorporation: The compound is incorporated into DNA by enzymes such as Taq DNA polymerase, Sequenase, and Klenow fragment.
Common Reagents and Conditions
Common reagents used in reactions involving Amino-11-ddUTP include activated esters, buffers like sodium bicarbonate, and solvents such as DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the incorporation of the compound into DNA .
Major Products Formed
The major products formed from reactions involving Amino-11-ddUTP are labeled DNA molecules. These labeled DNA molecules can be used in various molecular biology applications, including fluorescence in situ hybridization (FISH) and other labeling techniques .
科学的研究の応用
Amino-11-ddUTP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of labeled DNA molecules for various analytical techniques.
Biology: Employed in fluorescence in situ hybridization (FISH) to visualize and quantify RNA molecules within cells.
Medicine: Utilized in diagnostic assays to detect specific DNA sequences and mutations.
Industry: Applied in the production of labeled DNA probes for research and diagnostic purposes.
作用機序
The mechanism of action of Amino-11-ddUTP involves its incorporation into DNA by DNA polymerases. Once incorporated, the amino group can react with activated esters to form labeled DNA molecules. This labeling allows for the visualization and quantification of specific DNA sequences in various applications .
類似化合物との比較
Similar Compounds
Amino-11-dUTP: Similar to Amino-11-ddUTP but lacks the dideoxy modification, making it suitable for different labeling applications.
Amino-11-dCTP: A modified deoxycytidine triphosphate used for amine labeling of DNA.
Biotin-11-dUTP: A biotin-labeled deoxyuridine triphosphate used for non-radioactive DNA labeling.
Uniqueness
Amino-11-ddUTP is unique due to its dideoxy modification, which makes it a terminator triphosphate. This property allows it to be used in applications where the termination of DNA synthesis is required, such as in sequencing and labeling techniques .
特性
分子式 |
C16H22N4O14P3-3 |
|---|---|
分子量 |
587.29 g/mol |
IUPAC名 |
[[[5-[5-[3-(4-aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N4O14P3/c17-7-1-4-13(21)18-8-2-3-11-9-20(16(23)19-15(11)22)14-6-5-12(32-14)10-31-36(27,28)34-37(29,30)33-35(24,25)26/h9,12,14H,1,4-8,10,17H2,(H,18,21)(H,27,28)(H,29,30)(H,19,22,23)(H2,24,25,26)/p-3 |
InChIキー |
ROYWJKOFQAFJCX-UHFFFAOYSA-K |
正規SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


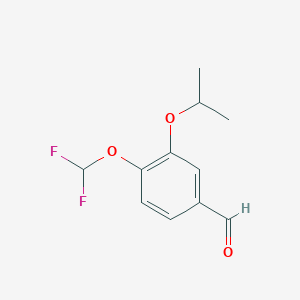
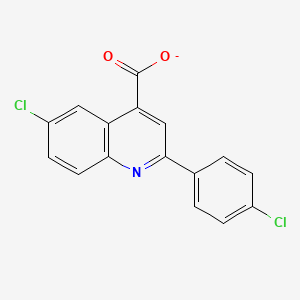
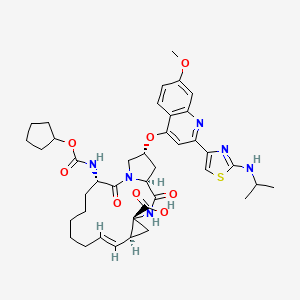
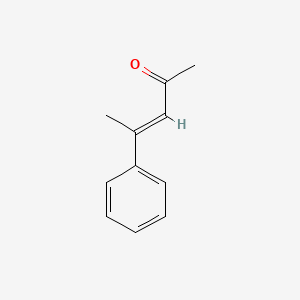
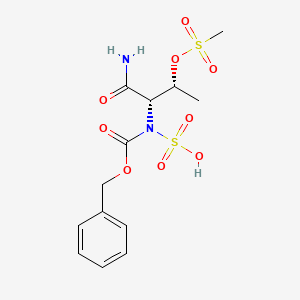
![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)
